molecular formula C12H11IN2 B12126777 3-iodo-N-(pyridin-2-ylmethyl)aniline

3-iodo-N-(pyridin-2-ylmethyl)aniline

Cat. No.: B12126777
M. Wt: 310.13 g/mol
InChI Key: VVULUQWBZFXUAY-UHFFFAOYSA-N
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Description

3-iodo-N-(pyridin-2-ylmethyl)aniline is an organic compound with the molecular formula C12H11IN2. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyridin-2-ylmethyl group through an aniline linkage. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-(pyridin-2-ylmethyl)aniline typically involves the iodination of N-(pyridin-2-ylmethyl)aniline. One common method includes the reaction of N-(pyridin-2-ylmethyl)aniline with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-(pyridin-2-ylmethyl)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

Major Products

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

3-iodo-N-(pyridin-2-ylmethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-iodo-N-(pyridin-2-ylmethyl)aniline involves its interaction with molecular targets through its iodine and pyridin-2-ylmethyl groups. These interactions can lead to the formation of coordination complexes with metal ions or binding to specific sites on biological macromolecules. The pathways involved may include electron transfer, hydrogen bonding, and van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-ylmethyl)aniline: Lacks the iodine atom, making it less reactive in substitution reactions.

    3-bromo-N-(pyridin-2-ylmethyl)aniline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    3-chloro-N-(pyridin-2-ylmethyl)aniline:

Uniqueness

3-iodo-N-(pyridin-2-ylmethyl)aniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability make it more suitable for certain types of chemical reactions and applications.

Properties

Molecular Formula

C12H11IN2

Molecular Weight

310.13 g/mol

IUPAC Name

3-iodo-N-(pyridin-2-ylmethyl)aniline

InChI

InChI=1S/C12H11IN2/c13-10-4-3-6-11(8-10)15-9-12-5-1-2-7-14-12/h1-8,15H,9H2

InChI Key

VVULUQWBZFXUAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC2=CC(=CC=C2)I

Origin of Product

United States

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